2-Bromo-4-butyl-1-fluorobenzene
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Overview
Description
2-Bromo-4-butyl-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a butyl group at the fourth position, and a fluorine atom at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-butyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-butyl-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-butyl-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, or halogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and chlorine or bromine for halogenation are used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include 4-butyl-1-fluoro-2-hydroxybenzene or 4-butyl-1-fluoro-2-aminobenzene.
Electrophilic Aromatic Substitution: Products include 2-bromo-4-butyl-1-fluoro-3-nitrobenzene or 2-bromo-4-butyl-1-fluoro-3-sulfonic acid.
Coupling Reactions: Products include biaryl compounds or substituted alkenes.
Scientific Research Applications
2-Bromo-4-butyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the development of potential drug candidates, particularly in the field of oncology and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-butyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-donating butyl group and electron-withdrawing fluorine atom influence the reactivity and orientation of the substitution.
Comparison with Similar Compounds
2-Bromo-4-butyl-1-fluorobenzene can be compared with other similar compounds, such as:
2-Bromo-4-fluoro-1-iodobenzene: This compound has an iodine atom instead of a butyl group, which affects its reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: The presence of a nitro group instead of a butyl group significantly alters its chemical properties and reactivity.
1-Bromo-4-fluorobenzene: Lacks the butyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-bromo-4-butyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMVQOWYTQMLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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